N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a trifluoromethanesulfonamide group, which is known for its strong electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetyl-3-chloroaniline.
Sulfonylation: The aniline derivative undergoes sulfonylation with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro group (if present) can lead to the formation of corresponding amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its strong electron-withdrawing trifluoromethanesulfonamide group makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfonamide derivatives on various biological pathways. Its unique structure allows for the exploration of new drug candidates with potential therapeutic applications.
Medicine
In medicinal chemistry, sulfonamide derivatives are known for their antibacterial properties. This compound may serve as a lead compound for the development of new antibiotics or other therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetyl-3-chlorophenyl)acetamide: This compound shares a similar aromatic structure but lacks the trifluoromethanesulfonamide group.
N-(4-acetyl-3-chlorophenyl)cyclopropanesulfonamide: This compound features a cyclopropane ring instead of the trifluoromethanesulfonamide group.
Uniqueness
The presence of the trifluoromethanesulfonamide group in N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide makes it unique compared to its analogs. This group imparts strong electron-withdrawing properties, enhancing the compound’s reactivity and making it a valuable intermediate in various chemical reactions.
Properties
Molecular Formula |
C9H7ClF3NO3S |
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Molecular Weight |
301.67 g/mol |
IUPAC Name |
N-(4-acetyl-3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C9H7ClF3NO3S/c1-5(15)7-3-2-6(4-8(7)10)14-18(16,17)9(11,12)13/h2-4,14H,1H3 |
InChI Key |
NQOIQTXRDAOVMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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